molecular formula C7H2Cl2F4 B1455819 2,4-Dichloro-3-fluorobenzotrifluoride CAS No. 109292-70-8

2,4-Dichloro-3-fluorobenzotrifluoride

Cat. No.: B1455819
CAS No.: 109292-70-8
M. Wt: 232.99 g/mol
InChI Key: VBEOVOXDYKDHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Dichloro-3-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method starts with 2,4-dichlorobenzotrifluoride as a raw material. The process involves primary nitration, followed by separation and purification steps . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2,4-Dichloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-3-fluorobenzotrifluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2,4-Dichloro-3-fluorobenzotrifluoride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. These interactions are influenced by the compound’s ability to form stable complexes with target molecules, affecting their function and activity .

Comparison with Similar Compounds

2,4-Dichloro-3-fluorobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

2,4-Dichloro-3-fluorobenzotrifluoride (DCFBTF) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by the presence of chlorine and fluorine substituents, enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed overview of the biological activity of DCFBTF, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

DCFBTF is classified under benzotrifluoride derivatives. The chemical formula is C7H3Cl2FC_7H_3Cl_2F, and its molecular weight is approximately 195.00 g/mol. The presence of multiple halogen atoms contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis.

The biological activity of DCFBTF can be attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves:

  • Enzyme Inhibition : DCFBTF can inhibit various enzymes by forming stable complexes that alter their function. This property is particularly relevant in drug development, where enzyme inhibition is a common therapeutic strategy.
  • Receptor Binding : The compound may also bind to specific receptors, influencing signaling pathways that regulate cellular processes.

The precise mechanisms are still under investigation, but preliminary studies suggest that the compound's halogen substituents enhance its binding affinity to target biomolecules.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of DCFBTF against several bacterial strains. The results indicated that DCFBTF exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as an antimicrobial agent in pharmaceutical applications.

Case Study 2: Cytotoxicity Assay

Another research effort focused on assessing the cytotoxic effects of DCFBTF on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using an MTT assay. The results demonstrated that DCFBTF induced dose-dependent cytotoxicity, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. These findings highlight its potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50: 25 µM
CytotoxicityA549 (Lung Cancer)IC50: 30 µM

Applications in Pharmaceuticals and Agrochemicals

The bioactive properties of DCFBTF make it a candidate for further development in various applications:

  • Pharmaceuticals : Its ability to inhibit specific enzymes suggests potential use in drug formulations targeting diseases like cancer or bacterial infections.
  • Agrochemicals : The antimicrobial properties indicate that DCFBTF could be developed into a pesticide or fungicide, enhancing crop protection strategies.

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEOVOXDYKDHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 5
2,4-Dichloro-3-fluorobenzotrifluoride
Reactant of Route 6
2,4-Dichloro-3-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.